3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is a pyridine derivative . It is an organic solvent and has been shown to be effective against cancer cells . The CAS number for this compound is 864528-33-6 .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines involves the use of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as a starting material . The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring attached to a pyrazole ring via a methylene bridge that carries an azido group . The chemical formula is C6H6N4 and the molecular weight is 134.14 g/mol .Scientific Research Applications
Photoreactions and Proton Transfer
Research involving similar pyrazole-pyridine derivatives, such as 2-(1H-pyrazol-5-yl)pyridines and their derivatives, demonstrates a fascinating behavior in photoreactions and proton transfer processes. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer in hydrogen-bonded complexes with alcoholic partners. These properties highlight the potential of pyrazole-pyridine derivatives in developing novel photonic materials and understanding proton transfer mechanisms in biological systems (Vetokhina et al., 2012).
Antiproliferative Activity
A library of tetrasubstituted pyrazolo[4,3-c]pyridines, prepared through electrophilic cyclization and cross-coupling reactions, displayed significant antiproliferative activity against several cancer cell lines. This research suggests the potential use of pyrazole-pyridine derivatives in cancer therapy, highlighting their ability to induce cell death and affect cell proliferation indicators such as PARP-1 cleavage and caspase 9 activation (Razmienė et al., 2021).
Biomedical Applications
The broad class of pyrazolo[3,4-b]pyridines, which includes compounds that can potentially be derived from 3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine, showcases extensive biomedical applications. This diversity, coupled with varied synthetic approaches, underscores the significance of these heterocyclic compounds in drug development and other biomedical fields (Donaire-Arias et al., 2022).
Luminescent Materials and OLEDs
Pyrazole-pyridine derivatives have been used as electron-transporting units in bipolar host materials for phosphorescent organic light-emitting diodes (OLEDs), demonstrating their versatility in tuning optoelectronic parameters and achieving high efficiencies in light emission. This suggests their potential application in the development of advanced luminescent materials and OLED technology (Li et al., 2016).
Properties
IUPAC Name |
3-[4-(azidomethyl)-1H-pyrazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-15-13-6-8-5-12-14-9(8)7-2-1-3-11-4-7/h1-5H,6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDUIYYHBEPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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